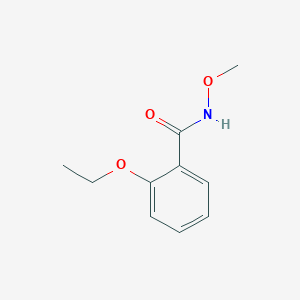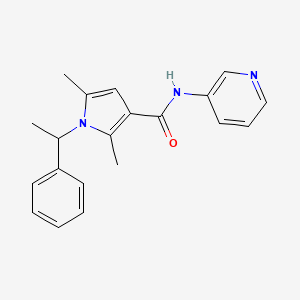
2,5-dimethyl-1-(1-phenylethyl)-N-pyridin-3-ylpyrrole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-dimethyl-1-(1-phenylethyl)-N-pyridin-3-ylpyrrole-3-carboxamide, also known as J147, is a small molecule drug that has gained attention due to its potential therapeutic effects on aging and age-related diseases. J147 was discovered through a screening process of compounds that could enhance memory and cognitive function in mice.
作用机制
The exact mechanism of action of 2,5-dimethyl-1-(1-phenylethyl)-N-pyridin-3-ylpyrrole-3-carboxamide is not fully understood. However, studies have shown that 2,5-dimethyl-1-(1-phenylethyl)-N-pyridin-3-ylpyrrole-3-carboxamide can increase the production of ATP, which is the primary source of energy for cells. 2,5-dimethyl-1-(1-phenylethyl)-N-pyridin-3-ylpyrrole-3-carboxamide has also been shown to increase the expression of genes that are involved in the production of antioxidants and the removal of damaged proteins.
Biochemical and Physiological Effects:
2,5-dimethyl-1-(1-phenylethyl)-N-pyridin-3-ylpyrrole-3-carboxamide has been shown to have a number of biochemical and physiological effects. Studies have shown that 2,5-dimethyl-1-(1-phenylethyl)-N-pyridin-3-ylpyrrole-3-carboxamide can increase the production of ATP, increase the expression of genes involved in the production of antioxidants, and reduce inflammation in the brain. In addition, 2,5-dimethyl-1-(1-phenylethyl)-N-pyridin-3-ylpyrrole-3-carboxamide has been shown to increase the lifespan of flies and worms.
实验室实验的优点和局限性
One advantage of using 2,5-dimethyl-1-(1-phenylethyl)-N-pyridin-3-ylpyrrole-3-carboxamide in lab experiments is that it has been extensively studied and has been shown to have potential therapeutic effects on aging and age-related diseases. In addition, 2,5-dimethyl-1-(1-phenylethyl)-N-pyridin-3-ylpyrrole-3-carboxamide has been shown to be safe and well-tolerated in animals. However, one limitation of using 2,5-dimethyl-1-(1-phenylethyl)-N-pyridin-3-ylpyrrole-3-carboxamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
未来方向
There are many future directions for research on 2,5-dimethyl-1-(1-phenylethyl)-N-pyridin-3-ylpyrrole-3-carboxamide. One area of research could be to further study its mechanism of action and how it affects different pathways in the body. Another area of research could be to study the effects of 2,5-dimethyl-1-(1-phenylethyl)-N-pyridin-3-ylpyrrole-3-carboxamide on different age-related diseases, such as Parkinson's disease and Huntington's disease. Finally, research could focus on developing more potent and selective analogs of 2,5-dimethyl-1-(1-phenylethyl)-N-pyridin-3-ylpyrrole-3-carboxamide that could have even greater therapeutic potential.
合成方法
2,5-dimethyl-1-(1-phenylethyl)-N-pyridin-3-ylpyrrole-3-carboxamide is synthesized through a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 2,5-dimethyl-3-hydroxypyridine and 3-bromo-1-phenylpropan-1-one to form 2,5-dimethyl-3-(1-phenylpropan-2-yl)pyridine. This compound is then reacted with ethyl 4-bromobutyrate to form 2,5-dimethyl-1-(1-phenylethyl)pyridin-3-ol. Finally, 2,5-dimethyl-1-(1-phenylethyl)-N-pyridin-3-ylpyrrole-3-carboxamide is synthesized through the reaction of 2,5-dimethyl-1-(1-phenylethyl)pyridin-3-ol and 3-(4-chloro-phenyl)-1,5-dimethyl-1H-pyrrol-2-ylcarbonyl chloride.
科学研究应用
2,5-dimethyl-1-(1-phenylethyl)-N-pyridin-3-ylpyrrole-3-carboxamide has been extensively studied for its potential therapeutic effects on aging and age-related diseases such as Alzheimer's disease. Studies have shown that 2,5-dimethyl-1-(1-phenylethyl)-N-pyridin-3-ylpyrrole-3-carboxamide can enhance memory and cognitive function in mice and can also increase the lifespan of flies and worms. In addition, 2,5-dimethyl-1-(1-phenylethyl)-N-pyridin-3-ylpyrrole-3-carboxamide has been shown to have neuroprotective effects and can reduce inflammation in the brain.
属性
IUPAC Name |
2,5-dimethyl-1-(1-phenylethyl)-N-pyridin-3-ylpyrrole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-14-12-19(20(24)22-18-10-7-11-21-13-18)16(3)23(14)15(2)17-8-5-4-6-9-17/h4-13,15H,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGCNEPUQOLVMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C(C)C2=CC=CC=C2)C)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-1-(1-phenylethyl)-N-pyridin-3-ylpyrrole-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-Fluorophenyl)sulfanylmethyl]pyridine](/img/structure/B7517224.png)
![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-[5-(2-fluorophenyl)-1,3-oxazol-2-yl]benzamide](/img/structure/B7517232.png)
![3-[(2-Fluorophenyl)sulfanylmethyl]pyridine](/img/structure/B7517240.png)
![2-oxo-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)chromene-6-sulfonamide](/img/structure/B7517246.png)
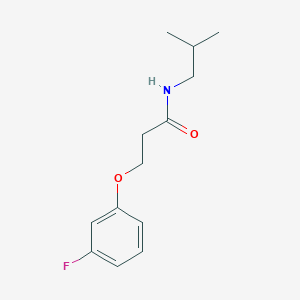
![N-[(2,4-dimethylphenyl)methyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B7517255.png)
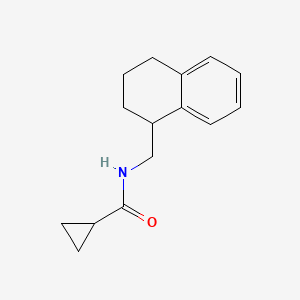
![3-(3-oxopiperazin-1-yl)sulfonyl-N-[1-(4-phenylphenyl)ethyl]benzamide](/img/structure/B7517272.png)
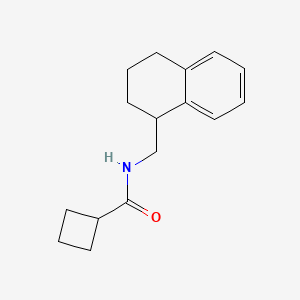

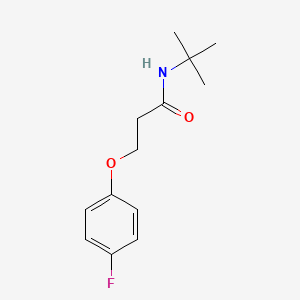

![2-chloro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B7517327.png)
